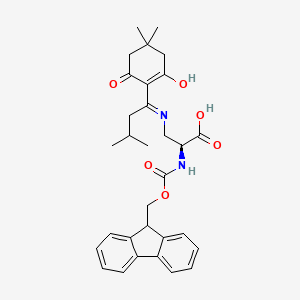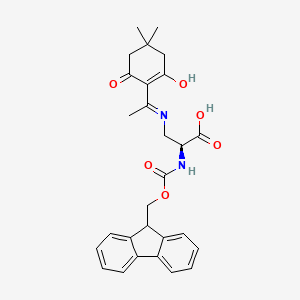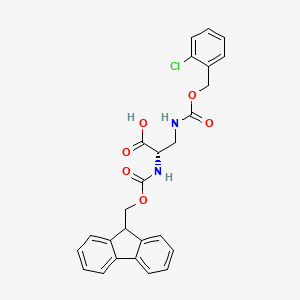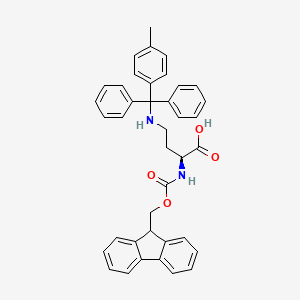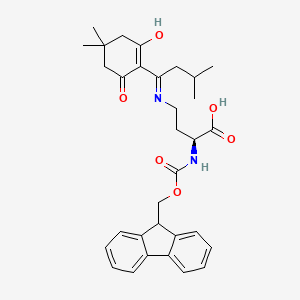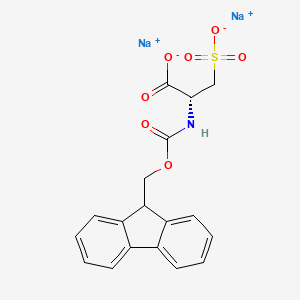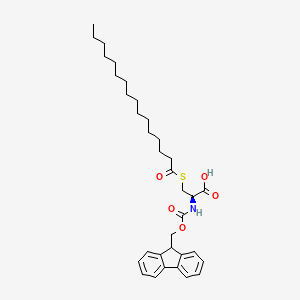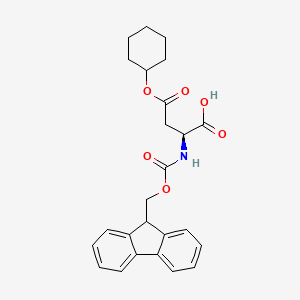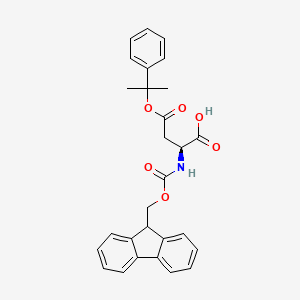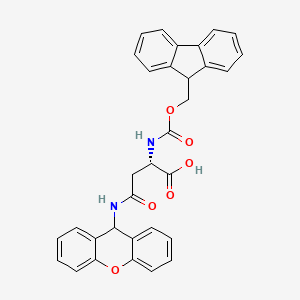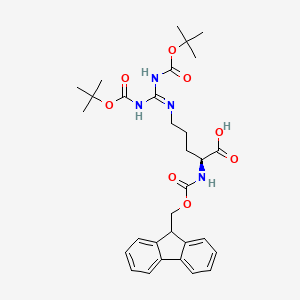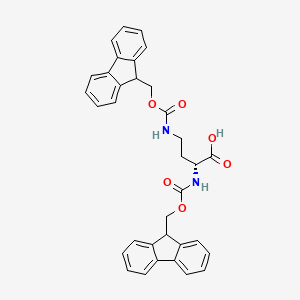
Fmoc-D-Dab(Fmoc)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-D-Dab(Fmoc)-OH likely refers to a compound that is a derivative of the amino acid D-Dab (Diaminobutyric acid) that has been protected by Fmoc (9-fluorenylmethyloxycarbonyl) groups . Fmoc is a common protecting group used in peptide synthesis, which protects the amine group during the synthesis process .
Synthesis Analysis
The synthesis of Fmoc-protected amino acids typically involves the reaction of the amino acid with Fmoc-Cl or Fmoc-OSu in the presence of a base . The Fmoc group can be removed under basic conditions, often using piperidine .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group is removed under basic conditions to allow the amine group to participate in peptide bond formation . The Fmoc group can be selectively removed without affecting other parts of the molecule, allowing for the stepwise construction of complex peptides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure of the compound. In general, Fmoc-protected amino acids are solid at room temperature and are soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Pharmacological and Toxicological Significance of Human Flavin-Containing Monooxygenase
This review highlights the significance of human flavin-containing monooxygenase (FMO) in the metabolism of drugs and xenobiotics, discussing its pharmacological and toxicological implications. The variability in FMO activity among individuals is attributed to genetic differences, suggesting a potential area of interest for research involving Fmoc-D-Dab(Fmoc)-OH in pharmacogenomics or toxicology studies (Cashman & Zhang, 2006).
Advancements in Neuroimaging Techniques
The reliability and application of functional magnetic resonance imaging (fMRI) and Near-Infrared Spectroscopy (NIRS) in understanding cognitive processes and economic decision-making have been explored. These neuroimaging techniques are crucial in elucidating the brain's functioning, which could be relevant when studying the effects of certain compounds on cognitive functions (Bennett & Miller, 2010); (Kopton & Kenning, 2014).
Digital Technologies in Construction and Facilities Management
A comprehensive review of digital technology applications in construction and facilities management emphasizes the evolving integration of Building Information Modelling (BIM), IoT, and GIS technologies. This convergence aims to enhance data interoperability, accuracy, and effective asset database integration, which could intersect with research areas involving chemical compounds for material science or construction technology (Wong et al., 2018).
Role of FMOs in Drug Metabolism
The review addresses the importance of flavin-containing monooxygenases (FMOs) in metabolizing therapeutic drugs, highlighting the overlooked role of FMOs compared to cytochromes P450. The genetic variants of FMOs and their implications on drug metabolism provide a context for the potential research applications of this compound in studying drug interactions or metabolic pathways (Shephard & Phillips, 2010).
Wirkmechanismus
Target of Action
Fmoc-D-Dab(Fmoc)-OH is a derivative of diaminobutyric acid (Dab), which is a key component in the structure of polymyxins . Polymyxins are lipopeptide antibiotics with potent anti-Gram-negative activity and are generally believed to target lipid A, the lipopolysaccharide (LPS) anchor found in the outer membrane of Gram-negative bacteria .
Mode of Action
The primary mechanism by which polymyxins, and by extension this compound, target Gram-negative bacteria is by binding to lipid A . Lipid A is a structurally complex biomolecule composed of a disaccharide consisting of two phosphorylated glucosamine . This interaction disrupts the bacterial cell membrane, leading to cell death .
Biochemical Pathways
The interaction of this compound with lipid A disrupts the integrity of the bacterial cell membrane. This disruption can lead to leakage of intracellular contents and ultimately cell death
Pharmacokinetics
For example, the presence of the Fmoc group can increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .
Result of Action
The result of this compound’s action is the disruption of the bacterial cell membrane, leading to cell death . This makes it a potentially effective antibiotic against Gram-negative bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s antibacterial activity may be affected by the pH of the environment, as the charge of the compound can change with pH, potentially affecting its interaction with lipid A . Additionally, the presence of other substances in the environment, such as proteins or ions, could potentially interfere with the compound’s action .
Zukünftige Richtungen
The use of Fmoc-protected amino acids like Fmoc-D-Dab(Fmoc)-OH is a well-established technique in peptide synthesis . Future research may focus on developing new methods for peptide synthesis, improving the efficiency of Fmoc deprotection, or exploring new applications for Fmoc-protected amino acids.
Eigenschaften
IUPAC Name |
(2R)-2,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N2O6/c37-32(38)31(36-34(40)42-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30)17-18-35-33(39)41-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29/h1-16,29-31H,17-20H2,(H,35,39)(H,36,40)(H,37,38)/t31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZDIZDLDRWFAC-WJOKGBTCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

